1-(4-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea
説明
1-(4-Chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea is a urea-based small molecule featuring a 4-chlorophenyl group and a substituted 1,3-thiazole moiety. The thiazole ring is functionalized with a 4-methylpiperidine-1-carbonyl group at position 5 and a methyl group at position 2.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-11-7-9-23(10-8-11)16(24)15-12(2)20-18(26-15)22-17(25)21-14-5-3-13(19)4-6-14/h3-6,11H,7-10H2,1-2H3,(H2,20,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCOTGQEAGZLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(4-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea is a complex organic molecule that has garnered attention for its potential biological activity. This compound features a unique structural arrangement that includes a thiazole ring and a piperidine moiety, which are known to contribute to various pharmacological effects. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 305.82 g/mol. The structural components include:
- 4-chlorophenyl group : This moiety is often associated with increased biological activity due to its electron-withdrawing properties.
- Thiazole ring : Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.
- Piperidine derivative : This structure is frequently found in many therapeutic agents, contributing to their efficacy.
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea exhibit significant antibacterial properties. For instance, derivatives bearing the piperidine nucleus have shown promising results against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | 2.14 |
| Compound B | Bacillus subtilis | 18 | 0.63 |
| Compound C | Escherichia coli | 12 | 6.28 |
These results suggest that modifications in the structure can enhance the antimicrobial potency of similar compounds .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and are targets for therapeutic intervention.
Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 1.13 | 21.25 |
| Urease | 2.14 | - |
The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, while urease inhibitors are significant in treating urinary infections .
Case Studies
Several studies have highlighted the biological potential of thiazole-containing compounds:
- Antibacterial Activity : A study demonstrated that thiazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and E. coli, emphasizing the importance of the thiazole ring in enhancing biological efficacy .
- Anticancer Properties : Research indicated that similar compounds showed cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Compounds with piperidine structures have been linked to neuroprotective activities, making them candidates for further investigation in neurodegenerative disease models .
類似化合物との比較
Structural Similarities and Variations
The compound shares core structural motifs with several analogues, as highlighted below:
Key Observations :
- The target compound’s 4-methylpiperidine-1-carbonyl group distinguishes it from analogues with piperazine (e.g., 9c) or extended side chains (e.g., 11k). Piperidine’s reduced basicity compared to piperazine may influence pharmacokinetics .
- The 4-chlorophenyl urea linkage is conserved in PSNCBAM-1 but paired with a pyridine-pyrrolidine system, suggesting divergent target affinities .
Key Insights :
Q & A
Basic: What are the key synthetic routes for synthesizing this urea derivative, and what critical reaction conditions influence yield and purity?
Answer:
The compound is typically synthesized via multi-step processes involving:
- Step 1: Formation of the thiazole intermediate through cyclization reactions, often using K₂CO₃ as a base catalyst under reflux conditions .
- Step 2: Functionalization of the thiazole ring with a 4-methylpiperidine carbonyl group via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
- Step 3: Coupling the intermediate with 4-chlorophenyl isocyanate to form the urea linkage, optimized at room temperature to avoid side reactions .
Critical Conditions: Solvent choice (polar aprotic for step 2), catalyst selection (e.g., triethylamine for acylations), and purification via column chromatography or crystallization .
Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- Spectroscopy:
- ¹H/¹³C NMR: To confirm substituent positions and urea bond formation (e.g., urea NH signals at δ 8.5–9.5 ppm) .
- FT-IR: Urea carbonyl stretch (~1640–1680 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .
- Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and non-covalent interactions (e.g., hydrogen bonding in urea moieties) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced: How can computational tools predict the compound’s bioactivity and electronic properties?
Answer:
- Molecular Docking (AutoDock4): Predicts binding affinity to targets (e.g., kinases) by simulating ligand-receptor interactions. Flexible sidechain docking is critical for accurate piperidine-thiazole orientation .
- Wavefunction Analysis (Multiwfn): Calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions, guiding SAR studies .
- DFT Calculations: Optimizes geometry and frontier molecular orbitals (HOMO-LUMO) to assess reactivity .
Advanced: How do structural modifications (e.g., substituents on thiazole/piperidine) affect biological activity?
Answer:
- Thiazole Modifications: Replacing methyl with ethyl (as in ) increases lipophilicity, enhancing membrane permeability but reducing solubility .
- Piperidine Substitution: 4-Methylpiperidine improves metabolic stability compared to unsubstituted piperidine due to steric hindrance .
- Urea vs. Thiourea: Thiourea analogs (e.g., ) show stronger hydrogen bonding but lower bioavailability due to higher polar surface area .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Validation: Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Theoretical Frameworks: Link discrepancies to target polymorphism or off-target effects using cheminformatics tools (e.g., PubChem BioActivity data) .
- Comparative SAR: Cross-reference analogs (e.g., and ) to isolate substituent-specific effects .
Methodological: How can reaction conditions be optimized to address low yields in thiazole-urea coupling?
Answer:
- Solvent Optimization: Use dichloromethane (DCM) instead of THF to reduce byproduct formation .
- Catalyst Screening: Tertiary amines (e.g., DMAP) improve isocyanate reactivity .
- Flow Chemistry: Continuous flow reactors enhance mixing and thermal control, achieving >85% yield in coupling steps .
Advanced: What is the role of the urea moiety in target binding compared to thiourea/carbamate analogs?
Answer:
- Urea: Forms dual hydrogen bonds with catalytic lysine/aspartate residues (e.g., in kinase ATP pockets), confirmed by SCXRD .
- Thiourea: Stronger hydrogen bonding but prone to oxidation, reducing in vivo stability .
- Carbamate: Lacks NH donors, weakening binding but improving pharmacokinetics .
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